molecular formula C12H11ClF3N3 B1439425 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile CAS No. 1171918-97-0

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile

Cat. No. B1439425
CAS RN: 1171918-97-0
M. Wt: 289.68 g/mol
InChI Key: UMIQZCJINMFWHC-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” is a complex organic compound. It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used as building blocks in the synthesis of various agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), can be synthesized from 1-chloro-3-(trifluoromethyl)benzene . The process involves adding the benzene compound to a reaction kettle, adding toluene, stirring to dissolve, adding anhydrous aluminum trichloride, slowly introducing trifluoroacetyl chloride gas, and controlling the temperature .


Molecular Structure Analysis

The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Chemical Reactions Analysis

The chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” can be complex due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, and the trifluoromethyl group can participate in various reactions due to the strong electron-withdrawing nature of the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile” can be inferred from related compounds. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature, with a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Industry

Crop Protection: The trifluoromethylpyridine (TFMP) derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile, are extensively used in the agrochemical industry for crop protection. They serve as key structural motifs in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their effectiveness.

Pharmaceutical Industry

Drug Development: Several pharmaceutical products contain the TFMP moiety due to its beneficial biological activities. The compound is likely used as an intermediate in the synthesis of drugs, particularly those that require the introduction of a trifluoromethyl group . Its derivatives are undergoing clinical trials, indicating potential applications in future medications.

Veterinary Medicine

Veterinary Products: Similar to its use in human pharmaceuticals, TFMP derivatives are also incorporated into veterinary products. The compound’s derivatives have been granted market approval, suggesting its role in the development of treatments for animals .

Chemical Synthesis

Intermediate for Synthesis: The compound serves as a key intermediate for synthesizing various TFMP derivatives. Its ability to be obtained in good yield via simple reactions makes it valuable for chemical synthesis processes .

Material Science

Functional Materials: Advances in functional materials often rely on the development of organic compounds containing fluorine. The compound’s derivatives could be used to enhance the properties of materials, such as increasing resistance to environmental factors or improving performance .

Environmental Science

Pesticide Development: More than 50% of the pesticides introduced in the last two decades are fluorinated, with many containing a trifluoromethyl group. The compound’s derivatives are crucial in developing new, more effective pesticides .

Research and Development

Novel Applications Discovery: The ongoing research into TFMP derivatives, including the compound , suggests that novel applications in various industries are likely to be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)7-18-11(10)19-3-1-8(6-17)2-4-19/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIQZCJINMFWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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